molecular formula C15H20N4O2S B1678567 1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea CAS No. 790663-33-1

1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea

Cat. No. B1678567
M. Wt: 320.4 g/mol
InChI Key: FZQXMGLQANXZRP-UHFFFAOYSA-N
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Description

PBD-150 is a potent glutaminyl cyclase (QC) inhibitor with Ki of 60 nM.

Scientific Research Applications

Inhibition of Human Glutaminyl Cyclase

1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea has shown potential as a potent inhibitor of human glutaminyl cyclase (QC), an enzyme implicated in various diseases. Studies have demonstrated that derivatives of imidazol-1-yl-alkyl thiourea, including this compound, effectively inhibit QC. These inhibitors could have implications in the treatment of conditions like Alzheimer's disease, where QC is involved in the formation of amyloid plaques (Buchholz et al., 2006).

Antioxidant Activity

Research indicates that benzothiazoles and thioureas, including derivatives similar to 1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea, exhibit significant antioxidant properties. These compounds are capable of inactivating reactive chemical species and have been evaluated in models of acetaminophen-induced hepatotoxicity, suggesting potential therapeutic applications (Cabrera-Pérez et al., 2016).

Potential in Alzheimer's Disease Detection

There's research on the selective labeling of this compound for the development of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor. This compound has been evaluated for its potential in the detection of Alzheimer's disease prior to amyloid β aggregation. Although it does not permeate the blood-brain barrier, its properties still hold significance for Alzheimer's research (Brooks et al., 2015).

Redox-Active Properties

Studies have explored the redox-active character of imidazolin-2-thiones derived from compounds like 1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea. These compounds exhibit oxidized states, which are valuable for their potential applications in various chemical processes and possibly in pharmacological contexts (Ruamps et al., 2018).

Anti-inflammatory and Antimicrobial Applications

There's evidence that derivatives of imidazol-1-yl-alkyl thiourea possess anti-inflammatory, antioxidant, and antimicrobial properties. These compounds have been evaluated against various pathogens, showing promising activity, which suggests their potential in developing new therapeutic agents (Bandgar et al., 2009).

Corrosion Inhibition

Research indicates that thiourea derivatives, similar to 1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea, serve as effective corrosion inhibitors. These compounds have been studied for their potential in protecting metals like steel in acidic environments, which has implications in industrial applications (Zhang et al., 2018).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXMGLQANXZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YM Wang, KF Huang, IH Tsai - Toxicon, 2014 - Elsevier
Among various snake venom components, glutaminyl cyclase (vQC) is one of the least understood protein family and none of its members has been purified or characterized. Here we …
Number of citations: 24 www.sciencedirect.com
SJ Lemoine - 2014 - libres.uncg.edu
The author would like to thank all of those that have provided assistance during the years that this thesis has been researched. While the list of advisors and helpers is too extensive to …
Number of citations: 2 libres.uncg.edu
CTT Su, S Sinha, B Eisenhaber… - Biology …, 2020 - biologydirect.biomedcentral.com
The transamidase complex is a molecular machine in the endoplasmic reticulum of eukaryotes that attaches a glycosylphosphatidylinositol (GPI) lipid anchor to substrate proteins after …
Number of citations: 5 biologydirect.biomedcentral.com

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